7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one
Overview
Description
7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one, also known as 7-Bromo-3H-PP, is a heterocyclic compound belonging to the pyridazinone family. It is a nitrogen-containing heterocyclic compound with a molecular formula of C6H4BrN3O. 7-Bromo-3H-PP is a highly versatile compound that has been studied extensively in the fields of organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Synthesis of Heterocyclic Systems
7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one and its derivatives have been extensively used in the synthesis of complex heterocyclic systems. These compounds serve as vital intermediates for the creation of organic photovoltaic materials and biologically active compounds. For instance, 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, a compound related to 7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one, was utilized to synthesize various heterocyclic systems including imidazo[1,2-a]pyridinyl-propanols and oxazolo[3,4-a]pyrido[1,2-d]-pyrazinium derivatives, showcasing its versatility in chemical synthesis (Bogolyubov, Chernysheva, & Semenov, 2004).
Development of Photovoltaic Materials
The study and development of heterocyclic systems containing chalcogenadiazoles, such as 7-Bromo-[1,2,5]selenadiazolo[3,4-d]pyridazin-4(5H)-one, emphasize the compound's potential in the creation of organic photovoltaic materials. This specific compound was isolated as a hydrolysis product during the synthesis process, indicating its role in the development of new materials for energy solutions (Chmovzh & Rakitin, 2021).
Exploration of Chemical Space
The compound and its derivatives contribute significantly to the exploration of unconquered chemical space, as highlighted by the creation of a virtual exploratory heterocyclic library containing over 200 unconquered bicyclic heteroaromatic rings with potential medicinal interest. This exploration leads to the synthesis and evaluation of these compounds for applications in biology and material science, expanding chemical diversity and understanding of heterocyclic compounds (Thorimbert, Botuha, & Passador, 2018).
properties
IUPAC Name |
7-bromo-3H-pyrido[3,4-d]pyridazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-6-1-4-2-10-11-7(12)5(4)3-9-6/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZMKWQAQIMWIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC(=O)C2=CN=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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